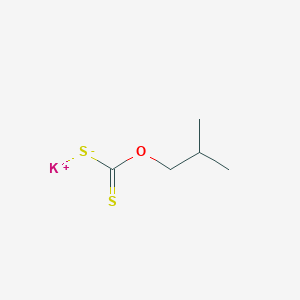

Potassium isobutylxanthate

概要

説明

Potassium isobutylxanthate is an organosulfur compound widely used in the mining industry as a flotation agent. It is a potassium salt of isobutylxanthic acid and is known for its ability to selectively separate valuable minerals from ores. This compound is also utilized in various chemical reactions due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Potassium isobutylxanthate is typically synthesized by reacting carbon disulfide with isobutyl alcohol in the presence of potassium hydroxide. The reaction proceeds as follows:

CS2+C4H9OH+KOH→C4H9OCS2K+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of carbon disulfide to a mixture of isobutyl alcohol and potassium hydroxide under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes.

化学反応の分析

Types of Reactions: Potassium isobutylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Xanthate derivatives.

科学的研究の応用

Mineral Processing

Flotation Collector

KIBX is predominantly utilized in the flotation process for extracting non-ferrous metals such as copper, lead, and zinc from their ores. It acts as a collector that enhances the hydrophobicity of mineral surfaces, allowing them to attach to air bubbles and float to the surface for collection. This process is crucial for the efficient recovery of valuable minerals from complex ore bodies.

- Case Study: Copper Recovery

In a study conducted on copper sulfide ores, KIBX demonstrated superior performance compared to other xanthates, significantly improving the recovery rates of copper. The use of KIBX allowed for selective flotation of chalcopyrite over pyrite, resulting in higher purity concentrates .

Rubber Industry

Vulcanization Accelerator

KIBX serves as an accelerator in the vulcanization process of rubber. It promotes cross-linking between polymer chains, enhancing the elasticity and durability of rubber products. This application is particularly important in manufacturing tires and other rubber goods where performance under stress is critical.

- Research Findings

Studies have shown that incorporating KIBX into rubber formulations can improve tensile strength and resistance to aging, making it a valuable additive in the rubber industry .

Organic Synthesis

Intermediate in Chemical Reactions

KIBX is used as an intermediate in various organic synthesis processes. Its unique chemical properties allow it to participate in reactions that form new compounds, which are essential in pharmaceuticals and agrochemicals.

- Electrochemical Studies

Research involving polarographic studies at mercury electrodes has indicated that KIBX can undergo anodic reactions leading to the formation of strongly adsorbed products. This characteristic makes it useful for developing sensors and other electrochemical applications .

Environmental Applications

Wastewater Treatment

Recent studies have explored the potential of KIBX in treating wastewater containing heavy metals. Its ability to form complexes with metal ions can facilitate their removal from contaminated water sources.

作用機序

The mechanism by which potassium isobutylxanthate exerts its effects involves the formation of a complex with metal ions. This complexation enhances the hydrophobicity of the mineral surface, facilitating its separation from the ore in flotation processes. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involve the adsorption of the xanthate onto the mineral surface.

類似化合物との比較

- Potassium ethylxanthate

- Potassium butylxanthate

- Potassium amylxanthate

Comparison: Potassium isobutylxanthate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. Compared to potassium ethylxanthate and potassium butylxanthate, it offers better selectivity in flotation processes. Potassium amylxanthate, on the other hand, has a longer alkyl chain, making it more hydrophobic but less reactive.

生物活性

Potassium isobutylxanthate (KIBX) is a compound belonging to the xanthate family, which are esters of dithiocarbonic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound is characterized by its ability to act as a thiol donor due to the presence of the xanthate functional group. This property allows it to interact with various biological molecules, including proteins and enzymes. The oxidation of xanthates by flavoprotein monooxygenases (FMOs) has been shown to produce reactive metabolites that can exert biological effects, including antimicrobial activity against Mycobacterium tuberculosis .

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉KOS₂ |

| Molecular Weight | 202.30 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (around 7) |

Toxicological Profile

The toxicological effects of this compound have been studied extensively. Animal studies indicate that exposure can lead to various adverse effects, including:

- Dermal Sensitization : In guinea pigs, this compound demonstrated significant sensitization potential, with erythema observed following topical application .

- Repeated Dose Toxicity : In subchronic toxicity studies, administration at doses of 10 mg/kg resulted in clinical signs such as rapid breathing and dermatitis in rats and rabbits .

- Acute Toxicity : Exposure to high concentrations (252 mg/m³) resulted in mortality in Swiss Webster mice, with symptoms including convulsions and hyperactivity prior to death .

Table 2: Summary of Toxicological Findings

| Study Type | Observations | Reference |

|---|---|---|

| Dermal Sensitization | Erythema in guinea pigs | NICNAS (1995) |

| Repeated Dose Toxicity | Rapid breathing, dermatitis | US EPA (1999) |

| Acute Toxicity | Convulsions, mortality | NICNAS (1995) |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that xanthates can inhibit the growth of bacteria and fungi through various mechanisms:

Case Studies

-

Antimycobacterial Activity :

A study conducted by Adibhatla et al. (2012) highlighted the potential of xanthates as antimicrobial agents against M. tuberculosis. The research focused on the metabolic activation of xanthates by flavoprotein-containing enzymes, revealing their role in producing toxic metabolites that inhibit bacterial growth. -

Toxicological Assessment :

In a comprehensive study assessing the toxicity of potassium butyl xanthate (a related compound), significant findings included liver enzyme elevations and histopathological changes in organ tissues following prolonged exposure in animal models .

特性

IUPAC Name |

potassium;2-methylpropoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2.K/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAXZMAICBMTCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6791-12-4 (Parent) | |

| Record name | Potassium isobutylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156293 | |

| Record name | Potassium isobutylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-46-2 | |

| Record name | Potassium isobutylxanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium isobutylxanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium O-isobutyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。